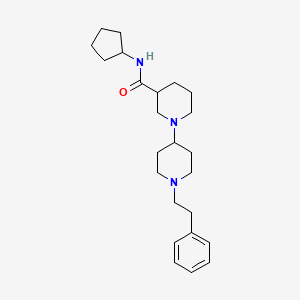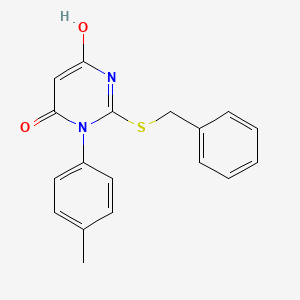![molecular formula C9H12N4O3 B6088972 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole, also known as NPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPEP is a pyrazole derivative that has been found to possess a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cellular processes such as proliferation and inflammation.
Biochemical and Physiological Effects
3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole in lab experiments is its relatively simple synthesis method, which makes it a cost-effective and accessible compound for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole. One area of interest is in the development of 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the investigation of 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole's mechanism of action, which could lead to a better understanding of its potential applications in medicine. Additionally, further studies could investigate the potential of 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole as an anti-inflammatory agent, which could have implications for the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole involves the reaction of 3-nitro-1H-pyrazole with 2-oxo-2-(1-pyrrolidinyl)ethylamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using a range of analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole has been the subject of several scientific studies, with researchers investigating its potential applications in a range of fields. One area of interest is in the treatment of cancer, with studies showing that 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole can inhibit the growth of cancer cells in vitro. Other studies have investigated the potential of 3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole as an anti-inflammatory agent, with promising results.
Propiedades
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c14-9(11-4-1-2-5-11)7-12-6-3-8(10-12)13(15)16/h3,6H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJXZWFIWCMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)

![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)

![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)

![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)